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Sucrose octastearate - 34816-22-3

Sucrose octastearate

Catalog Number: EVT-13873960
CAS Number: 34816-22-3
Molecular Formula: C156H294O19
Molecular Weight: 2474.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source for the synthesis of sucrose octastearate involves the reaction between sucrose and stearic acid or its derivatives. Stearic acid is a saturated fatty acid commonly derived from animal and plant fats, which provides the necessary fatty acid chains for esterification. The production process typically involves interesterification or direct esterification methods, utilizing catalysts to facilitate the reaction.

Classification

Sucrose octastearate can be classified under several categories:

  • Chemical Classification: It belongs to the class of sucrose esters, specifically categorized as a type II sucrose oligoester.
  • Functional Classification: It serves as a nonionic surfactant and emulsifier, which helps stabilize oil-in-water emulsions.
  • Regulatory Classification: It is recognized by various food safety authorities for its use in food products and pharmaceuticals.
Synthesis Analysis

Methods

The synthesis of sucrose octastearate can be achieved through various methods, including:

  1. Interesterification: This method involves the reaction of sucrose with methyl esters of fatty acids derived from edible fats and oils. The process can yield different types of sucrose esters depending on the degree of esterification.
  2. Direct Esterification: In this method, sucrose reacts directly with stearic acid or its derivatives in the presence of a catalyst such as sodium acetate or sulfuric acid.
  3. Ultrasound-Assisted Synthesis: Recent studies have explored eco-friendly approaches such as ultrasound-assisted esterification, which enhances reaction rates and yields while reducing environmental impact .

Technical Details

For example, in ultrasound-assisted synthesis, sucrose can be reacted with acetic anhydride under ultrasonic irradiation to produce various acetylated derivatives, including sucrose octaacetate. The typical conditions for this reaction include specific temperature ranges and controlled time intervals to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for sucrose octastearate is C28H38O19C_{28}H_{38}O_{19}. The structure consists of a sucrose backbone with eight hydroxyl groups replaced by stearate groups (derived from stearic acid). This results in a highly lipophilic compound due to the long hydrocarbon chains attached to the sugar molecule.

Data

  • Molecular Weight: Approximately 578.66 g/mol.
  • Melting Point: Typically ranges around 70°C but can vary based on crystallization conditions.
  • Solubility: Generally insoluble in water but soluble in organic solvents like acetone and ethanol .
Chemical Reactions Analysis

Reactions

Sucrose octastearate undergoes hydrolysis in the presence of strong acids or bases, reverting back to its constituent parts—sucrose and stearic acid. This reaction is significant in understanding its behavior in biological systems and during food processing.

Technical Details

In gastrointestinal simulations, studies have shown that sucrose esters can be hydrolyzed by lipases, affecting their emulsifying properties and digestibility . The rate of hydrolysis is influenced by the degree of esterification and the structural composition of the esters.

Mechanism of Action

Process

The mechanism by which sucrose octastearate functions primarily revolves around its ability to lower surface tension between oil and water phases, thereby stabilizing emulsions. This occurs through the formation of micelles where hydrophilic heads interact with water while hydrophobic tails associate with oil.

Data

Research indicates that different structural ratios of sucrose esters exhibit varying hydrophilic-lipophilic balance (HLB) values, which directly correlate with their emulsifying efficiency . Lower HLB values tend to result in diminished emulsifying capacity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Intense bitterness due to the presence of stearate groups.

Chemical Properties

  • pH Stability: Stable across a range of pH levels but may undergo hydrolysis under extreme conditions.
  • Thermal Stability: Decomposes at elevated temperatures above 200°C.

Relevant analyses have shown that these properties make sucrose octastearate suitable for applications requiring stable emulsions without compromising flavor profiles

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Applications

Sucrose octastearate finds numerous applications across various fields:

  • Food Industry: Used as an emulsifier in low-fat food products to replace traditional fats while maintaining texture and mouthfeel.
  • Pharmaceuticals: Acts as an inert ingredient in drug formulations, enhancing solubility and bioavailability.
  • Cosmetics: Employed as a stabilizer in creams and lotions due to its emulsifying properties.
  • Agriculture: Utilized in pesticide formulations as a carrier or surfactant to improve distribution on plant surfaces .

Properties

CAS Number

34816-22-3

Product Name

Sucrose octastearate

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(octadecanoyloxy)-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(octadecanoyloxy)oxan-2-yl]methyl octadecanoate

Molecular Formula

C156H294O19

Molecular Weight

2474.0 g/mol

InChI

InChI=1S/C156H294O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h140-141,150-155H,9-139H2,1-8H3/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1

InChI Key

LYAKYODQZBHMCI-YSVXLPCPSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

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